REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].ClCCl.C(Cl)(C(Cl)=O)=O.C[N:24](C)C=O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([NH2:24])=[O:8]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
5 (± 5) °C
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Type
|
CUSTOM
|
Details
|
with stirring at 0-10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 1-L 3-necked round-bottom flask, was placed
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Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 200 mL of dichloromethane
|
Type
|
ADDITION
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Details
|
To this was added ammonia (400 mL) dropwise
|
Type
|
STIRRING
|
Details
|
with stirring at 0-10° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
This resulted in 20 g (80%) of 5-fluoro-2-nitrobenzamide as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |